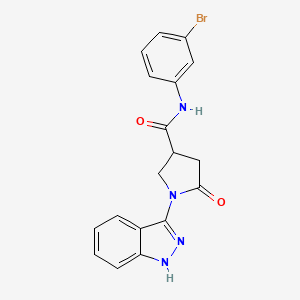![molecular formula C20H20N6O3 B11007109 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11007109.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline moiety, a triazolopyridine ring, and a butanamide chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the triazolopyridine ring and the butanamide chain. Key steps include:
Formation of Quinoxaline Derivative: This involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Triazolopyridine Ring: This step requires the cyclization of appropriate precursors in the presence of a base.
Attachment of Butanamide Chain: The final step involves the coupling of the intermediate with a butanamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-(pyridin-3-yl)butanamide
- **N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-(triazol-3-yl)butanamide
Uniqueness
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its unique combination of a quinoxaline moiety, a triazolopyridine ring, and a butanamide chain. This structural uniqueness contributes to its diverse chemical reactivity and broad range of applications.
Properties
Molecular Formula |
C20H20N6O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N6O3/c27-18(10-5-9-17-24-23-16-8-3-4-12-26(16)17)21-11-13-25-15-7-2-1-6-14(15)22-19(28)20(25)29/h1-4,6-8,12H,5,9-11,13H2,(H,21,27)(H,22,28) |
InChI Key |
CFKWHQLPCQGFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007026.png)
![(11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B11007033.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11007040.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B11007048.png)
![2-hydroxy-3-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B11007055.png)
![propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11007058.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11007064.png)
![(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11007072.png)
![4-[({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11007086.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11007097.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11007104.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11007120.png)
![methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate](/img/structure/B11007125.png)
